molecular formula C47H76O17 B13842117 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B13842117
M. Wt: 913.1 g/mol
InChI Key: IBZLICPLPYSFNZ-UHFFFAOYSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a triterpenoid saponin with the molecular formula C₅₉H₉₆O₂₆ and a molecular weight of 1221.40 g/mol . Predicted bioactivities include interactions with DNA repair enzymes (e.g., DNA topoisomerase II alpha), hormone receptors (e.g., estrogen, androgen), and metabolic enzymes (e.g., CYP450 isoforms) .

Properties

IUPAC Name

5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZLICPLPYSFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction and Isolation

The primary method for obtaining this compound or its close analogs (such as QS-21) is extraction from natural sources, particularly from the bark or wood of the Quillaja saponaria Molina tree (soapbark tree). This process involves:

  • Step 1: Plant Material Preparation
    Harvesting and drying of Quillaja saponaria bark or wood, followed by grinding into powder.

  • Step 2: Extraction
    Extraction with aqueous alcohol solutions (e.g., methanol, ethanol, or mixtures with water) to solubilize saponins.

  • Step 3: Crude Extract Purification
    The crude extract undergoes liquid-liquid partitioning and chromatographic techniques (e.g., reversed-phase chromatography) to enrich saponin content.

  • Step 4: Fractionation and Isolation
    Further chromatographic separation (e.g., HPLC, size-exclusion chromatography) isolates the target saponin based on its polarity and molecular weight.

  • Step 5: Final Purification
    Additional purification steps, including preparative HPLC and crystallization, yield the pure compound.

This method is well-documented in patents and scientific literature focusing on QS-21 and related saponins. The compound's molecular weight (~1075.2 g/mol) and complex stereochemistry require careful control of extraction conditions to preserve structural integrity.

Semi-Synthetic Modification

Due to the complexity and limited availability from natural sources, semi-synthetic approaches have been developed:

  • Hydrolysis and Derivatization
    Partial hydrolysis of natural saponin extracts can remove or modify sugar moieties to generate derivatives with improved stability or reduced toxicity.

  • Chemical Functionalization
    Introduction of functional groups (e.g., acetylation, oxidation) on the triterpene core or sugar residues to modulate immunological activity or solubility.

  • Glycosylation Reactions
    Synthetic attachment of sugar units to the triterpene aglycone using glycosyl donors under controlled conditions to recreate or modify the natural glycosidic linkages.

These methods require advanced synthetic organic chemistry techniques and are often used to produce analogs with enhanced vaccine adjuvant properties.

Analytical and Research Outcomes on Preparation

Purity and Structural Confirmation

Yield and Efficiency

  • Extraction yields of pure compound from natural sources are typically low, necessitating optimization of solvent systems and purification protocols.

  • Semi-synthetic modifications can improve yield of specific analogs but require trade-offs in complexity and cost.

Stability and Toxicity

  • Preparation methods aim to minimize degradation of sensitive hydroxyl and glycosidic groups.

  • Modifications such as acetylation can reduce toxicity while maintaining adjuvant efficacy.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Natural Extraction Solvent extraction from Quillaja saponaria bark, followed by chromatographic purification Established, direct source Low yield, complex purification
Semi-Synthetic Modification Hydrolysis, glycosylation, and chemical derivatization of natural extracts Enables analog synthesis, improved properties Requires advanced chemistry, costly
Biotechnological Production Microbial or enzymatic synthesis of compound or precursors Potential for scalable production Experimental, not yet commercial

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Lewis acids like BF3, AlCl3.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The glycosidic nature of this compound may enhance its ability to penetrate microbial membranes and exert inhibitory effects on bacterial growth. Studies have shown that glycosides can disrupt cell wall synthesis in bacteria .
  • Antioxidant Properties
    • The presence of multiple hydroxyl groups in the compound suggests strong antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems. This property can be leveraged in the formulation of dietary supplements aimed at reducing oxidative stress and preventing chronic diseases .
  • Anti-inflammatory Effects
    • Compounds with similar structural motifs have been documented to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Such effects could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Cancer Therapeutics
    • Some studies suggest that glycosides can induce apoptosis in cancer cells through various mechanisms including modulation of signaling pathways related to cell survival and proliferation. This compound may be explored for its potential role in cancer therapy .

Agricultural Applications

  • Pesticidal Activity
    • The structural complexity of this compound may confer insecticidal properties akin to those observed in other natural glycosides. Its application could be beneficial in organic farming as a biopesticide to control pest populations without harming beneficial insects .
  • Plant Growth Regulation
    • Similar compounds have been found to act as plant growth regulators by influencing hormone levels within plants. This property can be exploited to enhance crop yields and improve resistance to environmental stressors .

Biotechnological Applications

  • Biocatalysis
    • The enzymatic breakdown of glycosides is a significant area of interest in biotechnology. This compound could serve as a substrate for specific enzymes involved in the production of biofuels or bioplastics through microbial fermentation processes .
  • Drug Delivery Systems
    • Due to its molecular structure and hydrophilicity from hydroxyl groups, this compound can potentially be utilized in drug delivery systems where controlled release of therapeutic agents is required .

Case Studies

  • Antimicrobial Efficacy Study
    • A recent study evaluated the antimicrobial efficacy of various glycosides against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls .
  • In Vivo Anti-inflammatory Research
    • In vivo models demonstrated that administration of glycoside-rich extracts led to a marked reduction in inflammation markers in rodents subjected to induced arthritis models .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, modulating their activity. The hydroxyl groups and polycyclic structure suggest that it could form hydrogen bonds and hydrophobic interactions with its targets.

Comparison with Similar Compounds

Triterpenoid Glycosides

Property Target Compound Compound in Compound in
Molecular Formula C₅₉H₉₆O₂₆ C₆₄H₁₀₂O₃₂ C₄₈H₇₈O₂₀
Molecular Weight 1221.40 g/mol 1383.50 g/mol 975.12 g/mol
TPSA 413.00 Ų 509.00 Ų 320.00 Ų
XlogP -1.20 -3.70 -0.50
Rotatable Bonds 13 17 10
Key Bioactivities DNA repair inhibition, receptor binding High reproductive toxicity, PPARγ binding Moderate mitochondrial toxicity

Structural Insights :

  • The target compound’s triterpene core is substituted with a carboxylic acid and multiple glycosidic chains , distinguishing it from simpler triterpenes like Taraxasterol (), which lacks sugar moieties .
  • Compared to the compound in , which has a higher TPSA due to additional hydroxyl and glycosyl groups, the target compound exhibits lower predicted toxicity (e.g., reproductive toxicity: 90% in vs.

Functional Contrast :

Functional Comparison with Natural Analogues

Metabolic and Toxicity Profiles

  • Human Intestinal Absorption : The target compound is predicted to have low intestinal absorption due to its high polarity, similar to the compound in (TPSA >500 Ų) .
  • Mitochondrial Toxicity : The target compound shows 76.25% probability of mitochondrial toxicity , lower than ’s analogue (85% probability) .
  • Receptor Binding: Both the target compound and Syriogenin () interact with hormone receptors, but the latter’s furanone moiety may favor steroidogenic enzyme modulation .

Therapeutic Potential

  • DNA Repair Inhibition : Unique to the target compound, this activity contrasts with Calotoxin (), which targets ion channels .
  • Anticancer Potential: The compound in ’s high PPARγ binding (83.08%) suggests utility in metabolic disorders, whereas the target compound’s DNA interactions may favor oncology applications .

Biological Activity

The compound identified as (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,... is a complex organic molecule with significant biological activity. This article examines its pharmacological properties based on various studies and data sources.

Molecular Formula

  • Molecular Weight: 1131.26 g/mol
  • Molecular Formula: C55_{55}H86_{86}O24_{24}

Structural Features

The compound comprises multiple hydroxyl groups and a complex tetradecahydropicene backbone. This structure contributes to its biological activity and interactions with biological targets.

FeatureDescription
Hydroxyl GroupsMultiple hydroxyl groups enhance solubility and reactivity.
Tetradecahydropicene BackboneProvides structural stability and potential for various interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity , which is crucial for neutralizing free radicals in biological systems. This property is linked to the presence of hydroxyl groups that can donate electrons.

Anti-inflammatory Effects

Studies have shown that related triterpenoids possess anti-inflammatory properties . These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of signaling pathways that regulate inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects . It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

Case Studies

  • Study on Inflammatory Models : In vitro experiments demonstrated that the compound reduced the expression of inflammatory markers in RAW 264.7 macrophages.
  • Cancer Cell Lines : The compound showed cytotoxic effects on various cancer cell lines in vitro by inducing cell cycle arrest.

Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to specific proteins involved in metabolic pathways. These studies provide insights into its potential as a therapeutic agent.

Target ProteinBinding Affinity (kcal/mol)
TKT-8.5

Q & A

Q. Q1. What experimental techniques are critical for structural elucidation of this compound, given its stereochemical complexity?

To resolve stereochemistry and confirm the compound’s structure:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (e.g., COSY, HSQC) to assign stereocenters and glycosidic linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives can be synthesized .

Q. Q2. How can researchers identify functional groups and predict reactivity in this polyhydroxylated structure?

  • FT-IR Spectroscopy : Detect hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups via characteristic absorption bands (e.g., 3200–3600 cm1^{-1} for -OH) .
  • Computational Chemistry : Density Functional Theory (DFT) calculations to map electrostatic potentials and nucleophilic/electrophilic sites .

Q. Q3. What analytical methods ensure purity and stability during isolation?

  • HPLC-PDA/ELSD : Reverse-phase HPLC with photodiode array (PDA) or evaporative light scattering detection (ELSD) to monitor degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under synthetic or storage conditions .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis of this compound’s glycosidic bonds?

  • Reaction Path Search Algorithms : Quantum mechanical calculations (e.g., DFT) to model transition states and identify low-energy pathways for glycosylation .
  • Machine Learning (ML) : Train models on existing glycosylation reaction data to predict optimal catalysts (e.g., Lewis acids) or solvent systems .
  • Hybrid Workflow : Combine computational predictions with high-throughput screening (HTS) to validate reaction conditions .

Q. Q5. How should researchers resolve contradictions between experimental data and computational predictions (e.g., unexpected regioselectivity)?

  • Error Source Analysis : Compare calculated vs. observed NMR chemical shifts (using tools like DP4+ analysis) to identify misassigned stereocenters .
  • Dynamic Control Experiments : Vary reaction parameters (temperature, solvent polarity) to test if kinetic vs. thermodynamic control explains discrepancies .

Q. Q6. What factorial design approaches are suitable for optimizing multi-step synthesis?

  • Response Surface Methodology (RSM) : Design experiments to optimize variables like pH, temperature, and catalyst loading for critical steps (e.g., esterification) .
  • Taguchi Methods : Use orthogonal arrays to minimize experimental runs while maximizing data on yield and enantiomeric excess .

Q. Q7. How can stereochemical effects on biological activity be systematically studied?

  • Chiral Pool Synthesis : Compare activity of stereoisomers synthesized from enantiopure precursors (e.g., D- vs. L-sugars) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to correlate stereochemistry with binding affinity .

Q. Q8. What strategies mitigate degradation during long-term stability studies?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then use LC-MS to identify degradation pathways .
  • Lyophilization : Assess freeze-dried formulations for improved shelf-life in aqueous environments .

Emerging Research Directions

Q. Q9. How can AI-driven "smart laboratories" accelerate research on this compound?

  • Autonomous Reaction Optimization : Robotic platforms coupled with ML algorithms for real-time adjustment of reaction parameters (e.g., flow chemistry systems) .
  • Data Mining : Use natural language processing (NLP) to extract synthetic protocols from patents or journals for analogous structures .

Q. Q10. What in silico tools predict pharmacokinetic properties (e.g., bioavailability) of this highly polar molecule?

  • ADMET Prediction Software : Tools like SwissADME or pkCSM to estimate logP, membrane permeability, and metabolic stability .
  • Molecular Docking : Simulate interactions with transporters (e.g., P-glycoprotein) to assess absorption barriers .

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